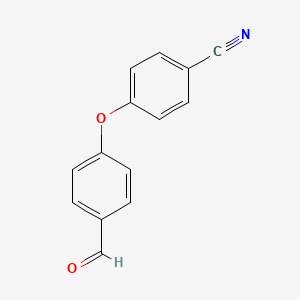

4-(4-Formylphenoxy)benzonitrile

Description

Significance of the Benzonitrile (B105546) and Formylphenoxy Moieties in Contemporary Organic Synthesis and Materials Science

The value of 4-(4-Formylphenoxy)benzonitrile as a synthetic intermediate is rooted in the individual and combined properties of its constituent functional groups: the benzonitrile and the formylphenoxy moieties.

The Benzonitrile Moiety: The benzonitrile unit is a cornerstone in modern organic chemistry and materials science. atamankimya.comsolubilityofthings.com The cyano (-C≡N) group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. atamankimya.comresearchgate.net This versatility makes benzonitrile derivatives crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. atamankimya.comsolubilityofthings.com

In materials science, the nitrile group's strong polarity and ability to participate in coordination complexes with transition metals are highly valued. wikipedia.orgmdpi.com This allows for the creation of polymers and resins with specific, desirable properties such as high thermal stability, chemical resistance, and controlled dielectric properties. atamankimya.commdpi.comresearchgate.net For instance, poly(arylene ether nitrile) (PEN) polymers are noted for their excellent mechanical strength and thermal stability, making them suitable for high-performance applications. mdpi.comnih.gov Furthermore, the benzonitrile fragment is important in supramolecular chemistry, where its electronic and structural characteristics are utilized for molecular recognition and the self-assembly of complex architectures. nih.govacs.org

The Formylphenoxy Moiety: The formyl group (-CHO) of the benzaldehyde (B42025) portion is one of the most important functional groups in organic synthesis. It readily undergoes nucleophilic addition reactions, providing a primary route for carbon-carbon bond formation. It can also be easily oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol, offering multiple pathways for molecular elaboration. researchgate.net

The phenoxy component forms the aryl ether linkage, which provides a rigid and stable connection between the two aromatic rings. Aryl ethers are prevalent structural motifs in many natural products and drug molecules. sioc-journal.cn In the context of materials, the diaryl ether structure contributes to thermal stability and can influence the final architecture of polymers or macrocycles. The combination of the reactive aldehyde and the stable ether linkage within the formylphenoxy moiety makes it a powerful building block for constructing complex, functional molecules.

Key Roles of Benzonitrile and Formylphenoxy Moieties

| Moiety | Significance in Organic Synthesis | Significance in Materials Science |

|---|---|---|

| Benzonitrile | Versatile precursor for amines, amides, carboxylic acids, and heterocycles. atamankimya.com Used in pharmaceutical and agrochemical synthesis. solubilityofthings.com | Component of high-performance polymers like Poly(arylene ether nitrile) (PEN), providing thermal stability and desirable dielectric properties. mdpi.comnih.gov Used in supramolecular assembly and molecular recognition. nih.gov |

| Formylphenoxy | Aldehyde group enables key C-C bond formations and conversions to acids/alcohols. researchgate.net Aryl ether linkage provides a stable scaffold. sioc-journal.cn | Serves as a structural unit in the synthesis of complex macrocycles like phthalocyanines and other functional polymers. nih.govbeilstein-journals.org |

Overview of Academic Research Trajectories for Aryl Ether-Containing Nitriles and Aldehydes

The academic interest in molecules containing aryl ether, nitrile, and aldehyde functionalities, such as this compound, is diverse and expanding. Research often focuses on leveraging these functionalities for the creation of high-performance materials and complex molecular systems.

A significant area of research involves the use of substituted phthalonitriles, which can be derived from precursors like this compound, to synthesize phthalocyanines. heeneygroup.comresearchgate.net Phthalocyanines are large, aromatic macrocycles with exceptional thermal stability and unique electronic properties. nih.gov These properties make them highly sought after for a range of applications, including as functional dyes, catalysts, and photosensitizers in photodynamic therapy. nih.govbeilstein-journals.orgumich.edu The substituents on the phthalonitrile (B49051) precursor, such as the formylphenoxy group, can be used to tune the solubility, aggregation behavior, and electronic characteristics of the final phthalocyanine. beilstein-journals.org

Another major research trajectory is the development of high-performance polymers, specifically poly(arylene ether nitrile)s (PEN). mdpi.comresearchgate.netnih.gov These materials are prized for their superior thermal stability, mechanical strength, and chemical resistance. mdpi.comnih.gov The nitrile groups can serve as sites for cross-linking, further enhancing the material's properties. researchgate.net Research in this area focuses on synthesizing novel monomers to create PEN-based composites with tailored dielectric properties for applications in advanced electronics and energy storage. mdpi.comnih.gov

Furthermore, there is ongoing research into novel synthetic methodologies for creating aryl ethers and aryl nitriles. sioc-journal.cnacs.orgorganic-chemistry.org This includes the development of more efficient, atom-economical catalytic processes, such as dehydrogenative coupling and new cross-coupling strategies. sioc-journal.cnacs.org These advancements facilitate the synthesis of complex molecules like this compound and its derivatives, opening up new avenues for exploration in medicinal chemistry and materials science. The unique combination of reactive and stable functional groups ensures that such compounds will remain at the forefront of chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYODQZCRZBCXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346651 | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-71-5 | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(4-Formylphenoxy)benzonitrile

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the formation of the diaryl ether bond.

Nucleophilic Aromatic Substitution Strategies

A prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically involves the reaction of a phenoxide with an activated aryl halide. In this specific case, 4-hydroxybenzaldehyde (B117250) (acting as the nucleophile after deprotonation) is reacted with 4-fluorobenzonitrile (B33359) (the electrophilic partner). The fluorine atom in 4-fluorobenzonitrile serves as a good leaving group, and the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenolic hydroxyl group. beilstein-journals.orgresearchgate.net The resulting phenoxide then attacks the carbon atom bearing the fluorine, leading to the formation of the diaryl ether linkage and displacement of the fluoride (B91410) ion. This method is often favored due to the availability of the starting materials and the generally good yields obtained. researchgate.net The reaction proceeds via a concerted (cSNAr) or a classical two-step mechanism involving a Meisenheimer intermediate, depending on the specific reactants and conditions. nih.gov

Ligand-Free Copper-Catalyzed Coupling Approaches

Copper-catalyzed cross-coupling reactions provide an alternative and powerful method for the formation of diaryl ethers. Ligand-free copper-catalyzed approaches are particularly attractive due to their reduced cost and simplified reaction conditions. organic-chemistry.orgnih.govrsc.org In the context of synthesizing this compound, this would typically involve the coupling of 4-hydroxybenzaldehyde with a 4-halobenzonitrile, often 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile, using a copper(I) salt such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) as the catalyst. organic-chemistry.orgnih.gov

Precursor-Based Synthesis and Functional Group Interconversions

This compound can also be synthesized by performing functional group interconversions on a pre-existing diaryl ether backbone. ub.edu For instance, a diaryl ether containing a methyl group or a hydroxymethyl group at the desired position can be oxidized to the corresponding aldehyde. Similarly, a precursor molecule with a different functional group that can be converted to a nitrile, such as an amide or an oxime, can be utilized. vanderbilt.edu

One example of a precursor-based synthesis involves starting with 4-(4-methylphenoxy)benzonitrile and oxidizing the methyl group to a formyl group using appropriate oxidizing agents. Another approach could involve the dehydration of an oxime derived from a suitable precursor. vanderbilt.edu These methods offer flexibility in the synthetic design, allowing for the introduction of the formyl and nitrile functionalities at later stages of a synthetic sequence.

Targeted Chemical Modifications and Derivatization Reactions of this compound

The dual functionality of this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of derivatives.

Carbonyl Group Transformations (e.g., reduction to alcohol, acetal (B89532) formation)

The aldehyde (formyl) group is a versatile functional group that can undergo numerous transformations.

Reduction to Alcohol: The formyl group can be readily reduced to a primary alcohol, yielding (4-(4-(hydroxymethyl)phenoxy)benzonitrile). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). imperial.ac.uk Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce the nitrile group under standard conditions. compoundchem.com

Acetal Formation: The aldehyde can be protected by converting it into an acetal. This is typically achieved by reacting this compound with an alcohol or a diol in the presence of an acid catalyst. This protection strategy is useful when subsequent reactions need to be performed on the nitrile group without affecting the aldehyde.

Wittig-type Olefination: The formyl group can be converted to an alkene through a Wittig reaction or a Horner-Wadsworth-Emmons reaction. For example, a Wittig-type olefination of 4-formylbenzonitrile has been used to synthesize 4-(2,2-difluorovinyl)benzonitrile, and a similar transformation could be applied to this compound. orgsyn.org

Nitrile Group Transformations (e.g., reduction to amine, conversion to tetrazole)

The nitrile group is another key reactive site in the molecule, offering pathways to various nitrogen-containing functional groups. researchgate.net

Reduction to Amine: The nitrile group can be reduced to a primary amine, specifically a benzylamine (B48309) derivative, to form 4-(4-aminomethyl)phenoxy)benzonitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) are typically employed for this transformation. imperial.ac.uk

Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide (NaN₃), to form a tetrazole ring. google.comorganic-chemistry.orgnih.gov This transformation is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or can be carried out in the presence of ammonium (B1175870) chloride. nih.govscielo.org.za The resulting product would be 4-(4-(1H-tetrazol-5-yl)phenoxy)benzaldehyde. Tetrazoles are important functional groups in medicinal chemistry as they can act as bioisosteres for carboxylic acids. nih.gov

Aromatic Ring Functionalizations (e.g., halogenation, borylation)

The aromatic rings of this compound are amenable to functionalization, such as halogenation and borylation, which introduces synthetically versatile handles for further molecular elaboration.

Halogenation:

The introduction of halogen atoms onto the aromatic framework of this compound can be achieved through electrophilic aromatic substitution. For instance, the synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile has been reported via the reaction of 2-bromo-5-hydroxybenzaldehyde (B121625) with 4-fluorobenzonitrile in the presence of potassium carbonate in dimethylformamide (DMF). This reaction proceeds at a temperature of approximately 75-85°C for about 20 hours, yielding the desired product. echemi.com This particular halogenated derivative serves as a key intermediate in the synthesis of various compounds.

Similarly, chloro-substituted analogues can be prepared. For example, the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene is achieved by reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and fine copper at 110-120°C. nih.gov Subsequent reduction of the nitro group would yield an aniline (B41778) derivative that could potentially be converted to the corresponding benzonitrile (B105546), illustrating a pathway to chloro-substituted analogs of this compound.

Table 1: Halogenation Reactions of this compound Precursors

| Halogenated Product | Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 2-bromo-5-hydroxybenzaldehyde, 4-fluorobenzonitrile | K2CO3, DMF, 75-85°C, 20h | Not explicitly stated, but the process is described as effective. | echemi.com |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | 4-chlorophenol, 3,4-dichloronitrobenzene | KOH, Cu, 110-120°C, 2.5h | Not explicitly stated for this specific reaction, but the overall synthesis of the final product is reported with a 74% yield over three steps. | nih.gov |

Borylation:

Borylation reactions introduce a boronate ester group, a versatile functional group for cross-coupling reactions. A patent describes a process for preparing 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile . This intermediate is synthesized from 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile . wipo.int This transformation highlights the feasibility of introducing a boryl group onto the aromatic ring system of a this compound derivative, opening avenues for further diversification through Suzuki-Miyaura coupling and other related reactions.

Condensation Reactions for Advanced Molecular Architectures

The aldehyde functionality of this compound is a prime site for condensation reactions, enabling the construction of larger, more complex molecular architectures such as Schiff bases and styryl derivatives.

Schiff Base Formation:

The reaction of the formyl group with primary amines leads to the formation of imines, commonly known as Schiff bases. youtube.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com A wide variety of primary amines can be employed, leading to a diverse library of Schiff bases derived from this compound. These reactions are often straightforward to perform, sometimes by simply mixing the aldehyde and amine. youtube.com The resulting imine (C=N) bond extends the conjugated system of the molecule, influencing its electronic and photophysical properties. For example, Schiff bases derived from substituted anilines and various benzaldehydes have been synthesized and characterized. nih.gov

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of the aldehyde group with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. thermofisher.comajrconline.org This reaction is a powerful tool for C-C bond formation and results in the synthesis of α,β-unsaturated compounds. thermofisher.com Typical active methylene compounds include malononitrile (B47326) and derivatives of cyanoacetic acid. The reaction proceeds through the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the condensed product. These reactions can be promoted by various catalysts, including natural ones like lemon juice, which contains citric acid. lookchem.com

Wittig Reaction:

The Wittig reaction provides a method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). organic-chemistry.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction is highly valuable for its ability to form a carbon-carbon double bond at a specific location. The reaction of this compound with a phosphorus ylide would lead to the formation of a styryl derivative, where the formyl group is converted into a C=C bond. A related example is the Wittig-type olefination of 4-formylbenzonitrile to produce 4-(2,2-difluorovinyl)benzonitrile. nih.govorgsyn.org The mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. pressbooks.publibretexts.org

Table 2: Condensation Reactions of this compound

| Reaction Type | Reactant | General Product Structure | Key Features | General References |

|---|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH2) | Ar-CH=N-R | Forms an imine (C=N) bond, extending conjugation. | youtube.comyoutube.com |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH2-Z') | Ar-CH=C(Z)(Z') | Forms a C=C bond with electron-withdrawing groups. | thermofisher.comajrconline.orglookchem.com |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Ar-CH=CHR | Precise formation of a C=C bond. | organic-chemistry.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org |

Mechanistic Investigations of Synthetic Pathways and Reaction Kinetics

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction, typically an Ullmann condensation, to form the diaryl ether bond. Mechanistic studies of the Ullmann reaction suggest a copper-catalyzed pathway. nih.gov The reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst is a common method for forming diaryl ethers. nih.gov Kinetic studies on related Ullmann couplings have shown that the reaction can be first-order in both the copper complex and the aryl iodide, and zero-order in the phenoxide. nih.gov These findings suggest that the rate-determining step involves the reaction of the iodoarene with a ligated anionic Cu(I) intermediate. nih.gov

Computational studies on the related molecule 4-formyl benzonitrile using Density Functional Theory (DFT) have been performed to analyze its structural parameters and vibrational frequencies. nih.gov Such studies provide insights into the electronic properties and reactivity of the formyl and cyano groups, which can be extrapolated to understand the behavior of this compound in various chemical transformations. The formyl group, for instance, is known to be readily transformed into a cyano group through reaction with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) in formic acid. researchgate.net

Scalable Synthetic Approaches and Process Optimization for Research Applications

The development of scalable synthetic routes for this compound and its derivatives is crucial for their application in research and development. A patent describes a one-pot synthesis for crisaborole (B606811), which utilizes 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile , a derivative of the title compound, highlighting the potential for streamlined, multi-step syntheses on a larger scale. wipo.int

The synthesis of related benzonitriles has also been optimized for larger scales. For example, a procedure for the synthesis of 4-(2,2-difluorovinyl)benzonitrile from 4-formylbenzonitrile is detailed in Organic Syntheses, a publication known for providing reliable and scalable laboratory procedures. orgsyn.org This Wittig-type olefination is carried out on a 50 mmol scale, demonstrating its applicability for producing significant quantities of material. orgsyn.org Furthermore, multi-gram scale syntheses of various organic compounds using techniques like resonant acoustic mixing are being explored to enhance sustainability and reduce solvent usage, which could be applicable to the synthesis of this compound derivatives. nih.gov The reduction of the nitrile group in related compounds, such as the catalytic reduction of 3-(4-chlorophenoxy)benzonitrile using lithium aluminum hydride (LAH) in THF, also provides a pathway to corresponding benzylamines on a laboratory scale. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 90178-71-5 | C14H9NO2 |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9 | C14H8BrNO2 |

| 3-Chloro-4-(4-formylphenoxy)benzonitrile | Not available | C14H8ClNO2 |

| 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile | Not available | C20H20BNO4 |

| 2-bromo-5-hydroxybenzaldehyde | 2973-80-0 | C7H5BrO2 |

| 4-fluorobenzonitrile | 1194-02-1 | C7H4FN |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Not available | C12H7Cl2NO3 |

| 4-chlorophenol | 106-48-9 | C6H5ClO |

| 3,4-dichloronitrobenzene | 99-54-7 | C6H3Cl2NO2 |

| 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile | 1160182-47-7 | C14H10BrNO3 |

| 4-formylbenzonitrile | 105-07-7 | C8H5NO |

| 4-(2,2-difluorovinyl)benzonitrile | 143935-82-4 | C9H5F2N |

| 3-(4-chlorophenoxy)benzonitrile | 69557-79-9 | C13H8ClNO |

| Crisaborole | 906673-24-3 | C14H10BNO3 |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4-(4-Formylphenoxy)benzonitrile provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct signals in the aromatic region, typically between 7.0 and 10.0 ppm, and a unique signal for the aldehydic proton.

The aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, generally between 9.8 and 10.1 ppm. This pronounced deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

The aromatic protons on the two benzene (B151609) rings exhibit characteristic doublet signals due to ortho-coupling. The protons on the benzonitrile (B105546) ring and the benzaldehyde (B42025) ring are in different electronic environments, leading to distinct sets of signals. The protons ortho to the electron-withdrawing formyl group are more deshielded than those ortho to the ether linkage. Similarly, the protons ortho to the cyano group are more deshielded than those ortho to the ether bond on the other ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a | ~9.9 - 10.0 | Singlet (s) | N/A |

| H-b, H-b' | ~7.9 - 8.0 | Doublet (d) | ~8.0 - 9.0 |

| H-c, H-c' | ~7.1 - 7.2 | Doublet (d) | ~8.0 - 9.0 |

| H-d, H-d' | ~7.7 - 7.8 | Doublet (d) | ~8.5 - 9.0 |

| H-e, H-e' | ~7.1 - 7.2 | Doublet (d) | ~8.5 - 9.0 |

Figure 1: Structure of this compound with proton and carbon labeling for NMR assignment.

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule and information about their chemical nature. For this compound, distinct signals are expected for the aldehydic carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons involved in the ether linkage.

The aldehydic carbonyl carbon (C=O) is highly deshielded and typically appears in the range of 190-192 ppm. The carbon of the nitrile group (-C≡N) is also characteristically found downfield, usually between 117 and 119 ppm. The aromatic region of the spectrum will show multiple signals corresponding to the protonated and quaternary carbons of the two benzene rings. The chemical shifts are influenced by the nature of the substituent (formyl, cyano, or ether linkage).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom (See Figure 1) | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C-m) | ~190 - 192 |

| Nitrile Carbon (C-l) | ~117 - 119 |

| C-f (C-CN) | ~106 - 108 |

| C-g, C-h (Aromatic CH) | ~133 - 135 |

| C-i, C-j (Aromatic CH) | ~118 - 120 |

| C-k (C-CHO) | ~131 - 133 |

| Quaternary Aromatic (C-O) | ~160 - 164 |

Advanced NMR Techniques for Comprehensive Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons (e.g., between H-b and H-c, and between H-d and H-e), confirming their positions on the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-b to its attached carbon, H-c to its attached carbon, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Functional Groups

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Nitrile Group (-C≡N): A sharp, strong absorption band is expected in the region of 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration.

Aldehyde Group (-CHO): This group gives rise to two distinct and informative peaks. A strong C=O stretching band appears around 1700-1705 cm⁻¹. Additionally, a characteristic C-H stretching vibration for the aldehyde proton is typically observed as a pair of weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Ether Linkage (Ar-O-Ar): The asymmetric C-O-C stretching of the diaryl ether is expected to produce a strong band around 1240-1250 cm⁻¹.

Aromatic Rings: The C=C stretching vibrations within the benzene rings typically appear as multiple bands in the 1475-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | ~2220 - 2230 | Strong, Sharp |

| Aldehyde (C=O) | Stretch | ~1700 - 1705 | Strong |

| Aldehyde (C-H) | Stretch | ~2820 - 2850 & ~2720-2750 | Weak to Medium |

| Diaryl Ether (C-O-C) | Asymmetric Stretch | ~1240 - 1250 | Strong |

| Aromatic Ring (C=C) | Stretch | ~1475 - 1600 | Medium to Weak |

Advanced Vibrational Spectroscopic Characterization (e.g., Photothermal Infrared Spectroscopy)

Optical Photothermal Infrared (O-PTIR) spectroscopy is an advanced technique that overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis at a sub-micron spatial resolution. This method uses a pulsed, tunable IR laser to excite the sample and a second, visible laser to detect the resulting photothermal response.

For a sample of this compound, O-PTIR could offer significant advantages over traditional FT-IR. For instance, if analyzing a crystalline or polycrystalline solid sample, O-PTIR could be used to map the chemical homogeneity across the sample surface with high resolution. This would reveal any potential variations in composition or the presence of impurities at a microscopic level, providing a much more detailed characterization than the bulk analysis offered by standard FT-IR.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information on its molecular weight, elemental composition, and purity. Various MS methods are employed to confirm the identity and structure of the compound, as well as to monitor its formation during synthesis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and chargeable molecules. Although this compound is a neutral molecule, it can be effectively analyzed using ESI-MS. The analysis of neutral molecules, which can have poor ionization efficiency, is often achieved through the formation of adduct ions. americanlaboratory.com

In positive ion mode, this compound is expected to form protonated molecules ([M+H]⁺) or adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), if these ions are present in the solvent. In negative ion mode, adducts with anions like formate (B1220265) ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can be observed, a strategy that is particularly useful for enhancing the performance of LC-ESI-MS-MS methods for certain neutral molecules. americanlaboratory.com The detection of these adduct ions allows for the confirmation of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of chemical reactions and validating the formation of products, provided the analyte is sufficiently volatile and thermally stable. The synthesis of this compound can be monitored by taking aliquots from the reaction mixture over time.

Using GC-MS, the disappearance of starting materials and the appearance of the product can be tracked. The product, this compound, would be identified by its specific retention time in the gas chromatogram and the characteristic mass spectrum of the corresponding peak. The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight, along with a specific fragmentation pattern that serves as a fingerprint for its structure, thus confirming its formation and purity. This method allows for informed decisions to be made during synthesis without significant delay.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₄H₉NO₂), the precise molecular mass is a critical piece of data for unambiguous identification. The theoretically calculated exact mass of the neutral molecule is 223.063328530 Da. nih.gov HRMS analysis would aim to measure a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental formula C₁₄H₉NO₂.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | nih.gov |

| Calculated Exact Mass | 223.063328530 Da | nih.gov |

| Calculated Monoisotopic Mass | 223.063328530 Da | nih.gov |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu For this compound, which exists as a solid at room temperature, this technique can provide precise details about its molecular geometry, conformation, and the nature of intermolecular interactions that govern its packing in the crystal lattice.

Single crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. carleton.edu This technique would reveal the planarity of the two phenyl rings and the conformation around the central ether linkage. The dihedral angle between the two aromatic rings is a key conformational parameter. Analysis of structurally related phenoxy-phthalonitrile compounds has shown that short-range contacts can play a more decisive role in molecular packing than general van der Waals interactions. nih.gov The crystal structure would also confirm the geometry around the aldehyde and nitrile functional groups.

The solid-state packing of this compound is stabilized by a network of intermolecular interactions. Based on its molecular structure, several types of non-covalent interactions are anticipated.

Dihedral Angle Analysis and Supramolecular Assembly

The precise spatial arrangement of the two phenyl rings in this compound, defined by the dihedral angle across the ether linkage, is a critical aspect of its molecular structure. While specific crystallographic data detailing the exact dihedral angles for this compound are not extensively documented in publicly available literature, the inherent flexibility of the diaryl ether bond allows for a non-coplanar orientation of the benzonitrile and benzaldehyde moieties. The rotation around the C-O-C bonds is influenced by steric hindrance and electronic effects between the two aromatic rings.

Hydrogen Bonds: The oxygen atom of the formyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors, potentially forming weak C—H∙∙∙O and C—H∙∙∙N hydrogen bonds with neighboring molecules.

π–π Stacking: The aromatic phenyl rings can engage in π–π stacking interactions, further contributing to the stability of the supramolecular structure.

The interplay of these forces dictates the self-assembly of the molecules into a well-defined, three-dimensional crystalline network. The study of supramolecular interactions in other benzonitrile derivatives confirms the importance of such non-covalent forces in determining their solid-state structures. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula is established as C₁₄H₉NO₂. nih.gov The theoretical elemental composition can be calculated based on its molecular weight of 223.23 g/mol . nih.govsigmaaldrich.comnih.govnih.gov

This analytical procedure is crucial for confirming the identity and purity of a synthesized batch of the compound. By comparing the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) with the calculated theoretical values, researchers can validate the synthesis and rule out the presence of significant impurities.

The expected elemental composition for a pure sample of this compound is presented below.

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass in Formula (amu) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 75.32 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.06 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.27 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.33 |

| Total | 223.231 | 100.00 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in characterizing nitrile-containing aromatic compounds. DFT offers a balance between computational cost and accuracy, making it a preferred method for studying the electronic properties and energetics of molecules like 4-(4-Formylphenoxy)benzonitrile.

DFT studies are fundamental to understanding the electronic makeup of this compound. The distribution of electrons within the molecule is analyzed through methods like Natural Bond Orbital (NBO) analysis, which examines charge populations and donor-acceptor interactions. semanticscholar.orgnih.gov For similar benzonitrile (B105546) derivatives, NBO analysis has been used to identify charge transfer pathways, indicating, for instance, that cyano groups act as electron acceptors while other parts of the molecule can function as donors. semanticscholar.org

The reactivity of the molecule is often explored by examining its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical indicators of chemical reactivity. mdpi.com The HOMO isosurface points to sites susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack. mdpi.com In related aromatic systems, the LUMO is often centered over electron-withdrawing groups and aromatic rings. mdpi.com The HOMO-LUMO energy gap is a key parameter for assessing the kinetic stability and chemical hardness of the molecule. nih.gov

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of the molecule's stability and reactivity.

Table 1: Key Electronic Properties from DFT Calculations (Note: This table is a representative example based on typical DFT studies of similar aromatic nitriles. Exact values for this compound would require a specific computational study.)

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | Reveals electrostatic potential and reactive sites bohrium.com |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Visualizes charge distribution and predicts sites for intermolecular interactions bohrium.com |

The flexibility of this compound, particularly the rotation around the ether linkage, necessitates conformational analysis to identify its most stable three-dimensional structures. Computational methods can map the potential energy surface (PES) or free energy surface (FES) of the molecule as a function of its torsional angles. chemrxiv.orgfrontiersin.org Identifying the global minimum on this energy landscape corresponds to finding the most stable conformer of the molecule. frontiersin.org

Advanced techniques like well-tempered metadynamics can be employed to overcome energy barriers and explore the full conformational space, which is crucial for flexible molecules. chemrxiv.org These studies reveal the relative energies of different conformers and the energy barriers separating them, providing insight into the molecule's dynamic behavior and conformational preferences in different environments (e.g., in vacuum or various solvents). chemrxiv.orgresearchgate.net For a related compound, 4-formyl benzonitrile, studies have focused on identifying its most stable geometry as a prerequisite for further analysis. nih.gov

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). A comparative study on 4-formyl benzonitrile demonstrated that theoretical vibrational wavenumbers obtained from DFT calculations (using basis sets like 6-311++G**) show good agreement with experimental FTIR and FT-Raman spectra. nih.gov Such validation confirms the accuracy of the computed molecular geometry and force field. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). semanticscholar.orgresearchgate.net For similar molecules, TD-DFT has been used to assign absorption bands to specific electronic transitions, such as π→π* transitions, and to understand how solvent effects influence the spectral features. semanticscholar.orgresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 4-Formyl Benzonitrile (Based on findings from a comparative study. nih.gov)

| Vibrational Mode | Experimental FT-Raman (cm-1) | Experimental FTIR (cm-1) | Calculated DFT/B3LYP (cm-1) |

|---|---|---|---|

| C≡N stretch | Data not available | Data not available | Typically ~2230 cm-1 |

| C=O stretch | Data not available | Data not available | Typically ~1700 cm-1 |

| Aromatic C-H stretch | Data not available | Data not available | Typically 3050-3100 cm-1 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and samples different conformations over time. nih.gov

For a flexible molecule like this compound, MD is essential for effective conformational sampling. capes.gov.br Techniques such as high-temperature MD or enhanced sampling methods can be used to explore the conformational landscape more broadly than is possible with simple energy minimization. nih.govcapes.gov.br These simulations can reveal the accessible conformations of the molecule in solution, which is critical for understanding its behavior in a physiological environment and its interaction with biological targets. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, primarily using DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. nih.gov This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them on the potential energy surface. rsc.orgresearchgate.net

By calculating the energies of these stationary points, researchers can determine the activation energy barriers for each step of the reaction. researchgate.net This information provides a detailed understanding of the reaction kinetics and thermodynamics, explaining why certain products are favored and how the reaction proceeds at a molecular level. rsc.org Such studies are crucial for optimizing synthetic routes or understanding metabolic pathways. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling in Drug Discovery Research

In the context of drug discovery, molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein. nih.govyoutube.com Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket and use a scoring function to estimate the strength of the interaction. mdpi.com

Successful docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl bonds, that stabilize the protein-ligand complex. mdpi.comnih.gov For example, analysis of docked complexes can reveal crucial interactions with specific amino acid residues like glutamic acid or tryptophan. nih.gov These insights are fundamental for structure-based drug design, where the goal is to design or optimize ligands that bind more effectively to a biological target. nih.gov Subsequent MD simulations are often used to assess the stability of the predicted binding pose over time. nih.gov

Based on a comprehensive search of publicly available scientific literature, no specific computational Structure-Activity Relationship (SAR) studies focusing solely on the chemical compound this compound could be identified. Therefore, detailed research findings and data tables for this particular compound as requested in the outline cannot be provided.

Applications and Advanced Functional Materials Development

Utilization in Polymer Chemistry and Advanced Materials Science

In the realm of polymer chemistry, 4-(4-Formylphenoxy)benzonitrile is instrumental in the development of high-performance polymers with tailored properties. Its bifunctional nature, possessing both aldehyde and nitrile functionalities, enables its participation in various polymerization reactions, leading to materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties.

Role as Monomer in Thermosetting Polymer Synthesis

This compound can function as a monomer in the synthesis of thermosetting polymers. Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network. The formyl group of the molecule can undergo reactions to form cross-linked structures. For instance, benzoxazines, a type of thermosetting resin, are synthesized from a phenol (B47542), a primary amine, and formaldehyde. mdpi.com The curing process of these monomers typically involves thermally activated ring-opening polymerization, leading to a highly cross-linked polybenzoxazine network. mdpi.comresearchgate.net The incorporation of the nitrile group from this compound into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting thermoset. rsc.org

Development of High-Performance Polymers with Tailored Thermal and Mechanical Properties

The integration of this compound into polymer structures allows for the fine-tuning of their thermal and mechanical characteristics. The rigid aromatic rings and the polar nitrile group contribute to strong intermolecular interactions, which can lead to higher glass transition temperatures (Tg) and improved mechanical strength. semanticscholar.orguobasrah.edu.iq For example, in phthalonitrile-based polymers, the nitrile groups undergo a curing reaction at high temperatures to form a highly cross-linked, thermally stable triazine network. rsc.org This results in polymers with exceptional thermal and oxidative stability, high storage modulus, and high glass-transition temperatures. rsc.org The specific isomer of a monomer used can also influence the processability and final properties of the polymer. rsc.org

Table 1: Thermal and Mechanical Properties of Polymers

| Polymer Type | Property | Value |

| Polyoxymethylene (POM) Blends | Melting Temperature (Tm) | 167.0 °C |

| Crystallization Temperature (Tc) | 144.8 °C | |

| Poly(methyl methacrylate) (PMMA) Blends | Glass Transition Temperature (Tg) | 100.2 - 101.3 °C |

| Phthalonitrile (B49051) Polymers | Char Yield at 800 °C | 46 - 57% |

This table presents a selection of thermal and mechanical properties for different polymer systems, illustrating the range of characteristics achievable through polymer blending and the use of specific monomers. mdpi.commdpi.com

Integration into Covalent Organic Frameworks (COFs) and Electronic Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. mdpi.com The aldehyde functionality of this compound makes it a suitable building block for the synthesis of imine-linked COFs through condensation reactions with amines. unt.edu The nitrile groups within the COF structure can enhance its stability and provide active sites for applications such as gas separation and catalysis. mdpi.comnih.gov Benzonitrile-functionalized COFs have demonstrated high chemical and thermal stability. nih.gov These materials are being explored for their potential in electronic applications due to their ordered porous structures which can facilitate charge transport. bldpharm.com

Table 2: Properties of a Benzonitrile-Functionalized Covalent Organic Framework (TpBD-CN-COF)

| Property | Description |

| Surface Area | High specific surface area |

| Chemical Stability | Stable in strong acidic and alkaline media, as well as in polar or non-polar media |

| Thermal Stability | High thermal stability |

| Application | Solid-phase microextraction of hydroxyphenyl esters |

This table summarizes the key properties of a TpBD-CN-COF, highlighting its robustness and utility in analytical chemistry. nih.govresearchgate.net

Precursor for Liquid Crystalline Materials Development

The rigid, rod-like structure of this compound makes it a suitable precursor for the synthesis of liquid crystalline materials. nih.govmdpi.com By incorporating this molecule into a polymer backbone, often as a side chain, it is possible to induce liquid crystalline behavior. mdpi.comresearchgate.net The alignment of these mesogenic units can be controlled to produce materials with specific optical properties. For example, polystyrene derivatives containing precursors of liquid crystal molecules have been shown to induce the vertical alignment of liquid crystal molecules. nih.govmdpi.comresearchgate.net

Medicinal Chemistry and Biological Activity Investigations (as scaffolds or intermediates for study)

In the field of medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Function as Pharmaceutical Intermediate in Complex Drug Synthesis Schemes

The aldehyde and nitrile groups of this compound offer reactive handles for a variety of chemical transformations, making it a key intermediate in multi-step drug synthesis. sigmaaldrich.comsigmaaldrich.com For example, the formyl group can be converted to a cyano group, and the resulting dinitrile compound can be further modified. researchgate.net This compound and its derivatives are used in the synthesis of heterocyclic compounds like 1-benzofurans, which are scaffolds found in many pharmaceutically active compounds. lookchem.cn The versatility of this compound and its substituted analogs, such as 4-(4-Bromo-3-formylphenoxy)benzonitrile, allows for the construction of a diverse range of molecular architectures for drug discovery programs. simsonpharma.comchemicalbook.comncats.ioambeed.com

Mechanistic Elucidation of Observed Biological Activities

The potential biological activities of ligands derived from this compound are intrinsically linked to their molecular mechanism of action. For any MTDL, the elucidation of how it interacts with its intended targets is crucial. This involves understanding the specific binding modes within the active sites of enzymes like AChE or MAO.

The mechanism would be defined by the non-covalent interactions between the ligand and the protein, including:

Hydrogen Bonding: The nitrile and formyl groups, or functionalities derived from them, could act as hydrogen bond acceptors or donors.

π-π Stacking: The aromatic phenyl rings can engage in stacking interactions with aromatic amino acid residues in the enzyme's binding pocket.

By modifying the this compound scaffold, researchers can fine-tune these interactions to achieve high affinity and selectivity for the desired targets, thereby establishing a clear structure-activity relationship.

Photophysical and Optical Materials Development

Beyond its potential in medicinal chemistry, this compound is a valuable building block in materials science, particularly for applications leveraging its unique electronic and photophysical properties.

Precursors for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edu These materials are fundamental to technologies like frequency conversion and optical switching. jhuapl.edu A common strategy for designing organic NLO molecules is the "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.

This compound fits this design paradigm perfectly:

Electron Donor: The phenoxy ether group acts as an electron-donating moiety.

Electron Acceptor: The nitrile group (-CN) is a strong electron-withdrawing group.

π-Conjugated System: The two phenyl rings and the ether linkage form a conjugated system that facilitates intramolecular charge transfer from the donor to the acceptor upon excitation.

This inherent electronic asymmetry gives the molecule a large molecular hyperpolarizability (β), a key figure of merit for second-order NLO materials. Research on analogous structures, such as 3-(4-Formyl phenoxy)propyl trimethoxy silane, has demonstrated the successful incorporation of this chromophore into silica (B1680970) networks via sol-gel processing to create transparent and efficient NLO materials. cambridge.org The use of this compound as a precursor allows for the synthesis of polymers and crystals with significant NLO properties. documentsdelivered.comdtic.mil

Table 2: Structural Features of this compound for NLO Applications

| Molecular Component | Function | Contribution to NLO Properties |

| Phenoxy Group | Electron Donor (Push) | Initiates intramolecular charge transfer. |

| Biphenyl Ether System | π-Conjugated Bridge | Facilitates the movement of electron density. |

| Nitrile Group (-CN) | Electron Acceptor (Pull) | Creates a strong dipole moment upon excitation. |

| Formyl Group (-CHO) | Synthetic Handle | Allows for incorporation into larger polymeric or crystalline structures. |

Porphyrin Synthon Applications in Advanced Optical Systems

Porphyrins are large, aromatic macrocycles known for their intense absorption and emission properties, making them ideal components for advanced optical systems, including sensors and photosensitizers. A "synthon" is a structural unit within a molecule that can be formed or assembled by known synthetic operations.

The formyl group (-CHO) on this compound makes it an excellent synthon for porphyrin synthesis. Standard condensation reactions, such as the Lindsey or Rothemund reactions, utilize aldehydes to form the meso-phenyl substituents on the porphyrin ring. By using this compound as one of the aldehyde components, a phenyl group functionalized with a cyanophenoxy moiety can be precisely installed at a specific position on the porphyrin core.

This functionalization allows for the modulation of the resulting porphyrin's electronic properties. The electron-withdrawing nature of the cyanophenoxy group can influence the energy levels of the porphyrin's frontier molecular orbitals, thereby tuning its absorption and emission wavelengths and its electrochemical behavior for specific applications in optical data storage or photodynamic therapy.

Aggregation-Induced Emission (AIE) Studies

A significant challenge in the development of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissivity when aggregated in the solid state or in poor solvents. european-mrs.com In 2001, a counterintuitive phenomenon known as Aggregation-Induced Emission (AIE) was discovered, where certain molecules (termed AIEgens) that are non-emissive in solution become highly luminescent upon aggregation. nih.govrsc.org

The primary mechanism responsible for AIE is the Restriction of Intramolecular Rotation (RIR). european-mrs.com In solution, AIEgens can dissipate excitation energy through non-radiative pathways, primarily the free rotation of their molecular components. In the aggregated state, these rotations are physically locked, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as strong fluorescence. european-mrs.comnih.gov

The structure of this compound, with its rotatable single bonds in the ether linkage and between the phenyl rings, makes it a candidate for AIE-related research. While non-emissive as a single molecule in solution, derivatives of this compound could be designed to exhibit strong AIE characteristics. By forming aggregates, the intramolecular rotations would be hindered, potentially "switching on" a highly emissive state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where solid-state emission is crucial. researchgate.netrsc.org

Table 3: Comparison of Molecular States in AIE Phenomenon

| State | Molecular Arrangement | Intramolecular Rotation | Radiative Decay | Emission |

| Solution | Molecules are free and solvated | Active | Inefficient | Weak or None |

| Aggregate | Molecules are packed closely | Restricted | Efficient | Strong |

Purity Assessment and Impurity Profiling in Research Contexts

Analytical Methodologies for High-Purity Compound Characterization

The characterization of high-purity 4-(4-Formylphenoxy)benzonitrile relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, determine its potency, and establish its purity profile. These methods are essential for ensuring the quality and consistency of the compound in research and manufacturing processes.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with a modifier like formic or phosphoric acid to ensure good peak shape. innospk.com Detection is commonly performed using a UV detector, where the strong chromophores in the molecule allow for sensitive detection. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile impurities. rsc.org For this compound, GC-MS can be used to separate and identify any residual solvents, starting materials, or low molecular weight byproducts. The mass spectrometer provides structural information on the eluted compounds, aiding in their definitive identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, serve as a fingerprint for the compound.

Mass Spectrometry (MS) provides the molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming its structure. nih.gov Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as the nitrile (C≡N) and aldehyde (C=O) stretches. nih.gov

A summary of the key characterization data for this compound is presented in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | nih.gov |

| Molecular Weight | 223.23 g/mol | nih.gov |

| Appearance | Solid | |

| Melting Point | 88-93 °C |

Identification and Quantification of Synthetic Byproducts and Related Impurities (e.g., in Crisaborole (B606811) synthesis)

The synthesis of the active pharmaceutical ingredient Crisaborole often utilizes 4-(4-bromo-3-formylphenoxy)benzonitrile, a closely related precursor to this compound. researchgate.netgoogle.com The manufacturing process of these intermediates can lead to the formation of various byproducts and the presence of unreacted starting materials. A thorough impurity profile is crucial for ensuring the safety and efficacy of the final drug product.

Potential impurities in this compound, particularly when produced in the context of Crisaborole synthesis, can be categorized as follows:

Starting Materials: Incomplete reaction can result in the presence of residual starting materials. For instance, in syntheses involving the reaction of a phenol (B47542) with a fluorobenzonitrile derivative, these starting materials could be present as impurities.

Positional Isomers: During the synthesis, isomers of the desired product may be formed. For example, if the starting materials have multiple reactive sites, substitution could occur at an unintended position on the aromatic rings.

Over-reaction or Under-reaction Products: The synthetic process may involve multiple steps, and incomplete reactions or further reactions of the desired product can lead to impurities. For instance, in a process to introduce the formyl group, incomplete formylation would result in a des-formyl impurity.

Byproducts from Side Reactions: The reagents and conditions used in the synthesis can lead to unintended side reactions, generating various byproducts.

A key intermediate in some synthetic routes to Crisaborole is 4-(4-bromo-3-formylphenoxy)benzonitrile. researchgate.netgoogle.com Impurities related to this intermediate are therefore of significant interest. A study has detailed a UPLC-MS/MS method for the determination of two potential genotoxic impurities in Crisaborole API, one of which is 4-(4-bromo-3-formylphenoxy)benzonitrile. This highlights the importance of controlling such impurities to very low levels.

The table below lists some potential impurities that could be associated with the synthesis of this compound and its derivatives used in the production of Crisaborole.

| Compound Name | CAS Number | Potential Origin |

|---|---|---|

| 4-Fluorobenzonitrile (B33359) | 1194-02-1 | Unreacted starting material |

| 4-Hydroxybenzaldehyde (B117250) | 123-08-0 | Unreacted starting material |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9 | Precursor in Crisaborole synthesis |

| 4-(4-Cyanophenoxy)benzoic acid | 67564-91-4 | Oxidation of the aldehyde group |

The identification and quantification of these impurities are typically achieved using hyphenated techniques like LC-MS and GC-MS. These methods provide the necessary sensitivity and selectivity to detect and measure impurities at trace levels. The development of validated analytical methods is a regulatory requirement to ensure that the levels of these impurities are controlled within acceptable limits.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of benzonitriles often involves harsh conditions or toxic reagents, such as high temperatures in the ammoxidation of toluene (B28343) or the use of metal cyanides. acs.orgwikipedia.org A significant future direction lies in developing greener, more sustainable methods for the synthesis of 4-(4-Formylphenoxy)benzonitrile and its precursors. Research is focusing on catalytic systems that operate under milder conditions, reduce waste, and utilize renewable feedstocks.

One promising approach is the direct conversion of aldehydes to nitriles. rsc.org A novel green synthetic route using an ionic liquid, [HSO3-b-Py]·HSO4, has been developed for producing benzonitriles from benzaldehydes. nih.gov This ionic liquid acts as a recyclable co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. nih.gov For instance, the reaction of benzaldehyde (B42025) with a hydroxylamine (B1172632) salt in this ionic liquid system can achieve a 100% yield at 120°C in just 2 hours. nih.gov Another sustainable strategy involves the use of biomass-derived aldehydes and hydroxylamine hydrochloride with a simple ionic liquid catalyst, [BMIm][Cl], which operates through a multi-interaction synergistic catalysis process. acs.org These methods could be adapted for the large-scale, environmentally benign production of this compound.

Further research into heterogeneous catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites, could also provide highly selective and efficient pathways. medcraveonline.com These nanostructured catalysts have shown high efficiency in the gas-phase ammoxidation of alkylbenzenes, with nitrile selectivity up to 99%, and could be engineered for the specific synthesis of complex benzonitriles. medcraveonline.com

Table 1: Comparison of Sustainable Synthesis Methods for Benzonitriles

| Method | Catalyst/Reagent | Key Advantages | Conditions | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Ionic Liquid-Mediated Synthesis | (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | Green, recyclable catalyst, metal-free, simplified separation | 120°C, 2 hours | 100% | nih.gov |

| Zeolite-Catalyzed Ammoxidation | Transition metal oxide clusters in β-zeolite | High selectivity, suppresses combustion side reactions | Gas-phase, 430°C (703K) | Up to 99% selectivity | medcraveonline.com |

| Biomass-Derived Aldehyde Conversion | [BMIm][Cl] Ionic Liquid | Uses renewable feedstocks, metal/sulfur/cyano-free catalyst | Mild conditions | Satisfactory yields for various aldehydes | acs.org |

| Direct Deaminative Cyanation | Iron nitrate (B79036) / Copper(I) cyanide | Avoids isolation of potentially explosive diazonium salts | ~12 hours | 65% on a 5g scale for benzonitrile (B105546) | acs.org |

Advanced Functionalization Strategies for Enhanced Molecular Diversity

The structure of this compound offers two primary sites for chemical modification: the aldehyde (formyl) group and the nitrile group. Advanced functionalization strategies targeting these groups are crucial for creating libraries of novel compounds with diverse properties and potential applications.

The formyl group is a versatile handle for a wide range of chemical transformations. A notable example is the Wittig-type olefination to synthesize derivatives like 4-(2,2-difluorovinyl)benzonitrile. orgsyn.org This reaction effectively converts the C=O bond of the aldehyde into a C=C bond, introducing a difluorovinyl moiety that can significantly alter the electronic properties and metabolic stability of the molecule, a desirable feature in medicinal chemistry. orgsyn.org Other derivatizations of the aldehyde group could include reductive amination to form various amines, oxidation to a carboxylic acid researchgate.net, or participation in multicomponent reactions to build complex heterocyclic scaffolds.

The nitrile group is also a valuable functional group that can be converted into other functionalities. acs.org It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (benzylamine), or used to construct nitrogen-containing heterocyles like tetrazoles. acs.orgwikipedia.org These transformations allow for the generation of a wide array of derivatives from a single precursor, embodying the principles of diversity-oriented synthesis. nih.gov By systematically exploring the reactivity of both the formyl and nitrile groups, researchers can generate extensive chemical libraries for screening in drug discovery and materials science.

Table 2: Potential Functionalization Reactions of this compound

| Target Group | Reaction Type | Product Functional Group | Potential Application | Reference |

|---|---|---|---|---|

| Formyl (-CHO) | Wittig-type Olefination | Alkene (-CH=CR₂) | Bioisosteric replacement, electronics | orgsyn.org |

| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Linker for MOFs, drug design | researchgate.net |

| Formyl (-CHO) | Reductive Amination | Amine (-CH₂NR₂) | Pharmaceutical intermediates | |

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | Polymer synthesis, drug design | wikipedia.org |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Pharmaceuticals, materials | acs.org |

| Nitrile (-CN) | Cycloaddition | Tetrazole | Medicinal chemistry (bioisostere for -COOH) | acs.org |

Development of Next-Generation Materials with Tunable Properties

The rigid, aromatic structure of this compound makes it an excellent candidate for incorporation into advanced materials with tunable optical, electronic, or mechanical properties. kit.edu The aldehyde and nitrile functional groups provide sites for polymerization or for linking into larger supramolecular structures.

A significant area of future research is the use of this compound and its derivatives as building blocks for porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). For example, a related trialdehyde, 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine, has been used to synthesize covalent triazine frameworks (CTFs) with high surface area and thermal stability, which serve as platforms for catalysts. rsc.org The bifunctional nature of this compound could allow it to act as a "linker" or "modulator" in such frameworks, enabling fine-tuning of pore size, surface chemistry, and catalytic activity. rsc.org

Furthermore, the benzonitrile moiety is a known component in luminophores and liquid crystals. researchgate.net Research into donor-acceptor molecules where the benzonitrile acts as the electron-accepting unit could lead to new organic light-emitting diode (OLED) materials or fluorescent sensors. researchgate.net The ability of benzonitrile derivatives to be specifically recognized by supramolecular macrocycles also opens up possibilities for creating materials for selective molecular separation or sensing applications. nih.gov The nitrile group is also a key component in the synthesis of sulfurized polyacrylonitrile (B21495) (SPAN), a promising cathode material for high-performance rechargeable batteries, suggesting another potential application pathway for nitrile-containing precursors. mdpi.com

Elucidation of Complex Biological Mechanisms and Target Interactions

While direct biological data on this compound is scarce, the benzonitrile fragment is present in several U.S. Food and Drug Administration (FDA) approved drugs, such as the anti-inflammatory crisaborole (B606811) and the anti-cancer agent alectinib. nih.gov This underscores the importance of the benzonitrile group for molecular recognition and interaction with biological targets. nih.gov Future research will likely focus on synthesizing derivatives of this compound and screening them for biological activity.

A crucial aspect of this research will be the elucidation of the underlying mechanisms of action. Modern computational techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for this purpose. acs.org These in silico methods can predict how a molecule might bind to a specific protein target, such as an enzyme or a receptor, and can help to rationalize structure-activity relationships. acs.org For example, researchers designing new anticancer agents have used molecular docking to investigate how their compounds interact with the VEGFR-2 kinase, a key target in angiogenesis. acs.org A similar approach could be applied to derivatives of this compound to identify potential biological targets and guide the design of more potent and selective compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The vastness of chemical space presents a significant challenge to the discovery of new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity. nih.govyoutube.com These technologies can be applied to the this compound scaffold to accelerate the design and discovery of new materials and therapeutic agents.

Generative AI models can be trained to design novel molecular structures based on the this compound core. youtube.com These models can learn the underlying rules of chemical bonding and synthesis to propose new derivatives that are not only predicted to have high activity but are also synthetically accessible. youtube.com This approach helps to bridge the gap between computational design and laboratory reality.

Furthermore, ML models can be developed to predict various properties of new derivatives, such as their stability, solubility, electronic properties, or biological activity, without the need for their synthesis and testing. youtube.com This predictive power can dramatically speed up the screening process. The integration of AI with automated synthesis platforms, creating "self-driving" laboratories, represents a frontier in chemical research. acs.org Such systems could autonomously design, synthesize, and test libraries of this compound derivatives, enabling a high-throughput, iterative cycle of discovery and optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-formylphenoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution between 4-hydroxybenzaldehyde and a nitrile-containing precursor (e.g., 4-nitrophthalonitrile) in the presence of a base like K₂CO₃ in DMF at ambient temperature for 24 hours . To optimize yield, factors such as solvent polarity, reaction time, and stoichiometric ratios should be systematically tested. Monitoring via TLC or HPLC can help identify intermediate formation and completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups (e.g., formyl protons at ~10 ppm).

- FT-IR to verify the presence of nitrile (~2220 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches.

- Single-crystal X-ray diffraction for unambiguous crystallographic confirmation, as demonstrated in studies of related phthalonitrile derivatives .

Advanced Research Questions

Q. How can researchers mitigate unintended oxidation of this compound during synthesis or storage?

- Methodological Answer : The compound’s formyl group is prone to air oxidation, as observed in analogous systems where ambient conditions led to conversion to carboxylic acid derivatives . To prevent this:

- Conduct reactions under inert atmospheres (N₂/Ar).

- Use antioxidants (e.g., BHT) during storage.

- Employ low-temperature crystallization (e.g., slow evaporation at 4°C) to minimize exposure to oxygen.

Q. What computational strategies are effective in predicting the electronic and steric properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model: